(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
“(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” is also known as "4-(Boc-amino)benzylamine" . It is a compound with the empirical formula C12H18N2O2 and a molecular weight of 222.28 .
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely applied method for carbon–carbon bond formation . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and environmentally benign . The synthesis of “this compound” could potentially involve such a reaction.Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)OC(=O)Nc1ccc(CN)cc1
. This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond. Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions. For instance, in a sodium-ion battery, a compound synthesized from a similar boronic ester showed reversible capacities of up to 248 mA h g −1 and a capacity retention of 125 mA h g −1 after 500 cycles at 30 mA g −1 .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 167-170 °C (lit.) . Its empirical formula is C17H26BNO4, and its molecular weight is 319.20 .Scientific Research Applications
Asymmetric Synthesis
(J. Yang, S. Pan, & B. List, 2009) explored the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate through asymmetric Mannich reactions. This process involves chiral amino carbonyl compounds and highlights the role of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester in synthesizing chiral intermediates for complex molecules.
Deprotection of tert-Butyl Carbamates
The work by (Bryan Li et al., 2006) demonstrates the use of aqueous phosphoric acid for deprotecting tert-butyl carbamates. This method is mild, effective, and environmentally friendly, emphasizing the chemical's versatility in synthetic organic chemistry.
Synthesis of Complex Organic Compounds
Research by (M. Brenner, L. Vecchia, T. Leutert, & D. Seebach, 2003) involves the synthesis of oxazolidinones using compounds similar to this compound. This highlights its application in the synthesis of complex organic structures, particularly in medicinal chemistry.
Drug Synthesis Intermediate
(Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017) described the synthesis of a compound using tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate. This showcases its role as a critical intermediate in the synthesis of biologically active compounds.
Antioxidant Synthesis
(Jun-Lin Guo, X. Tong, Mingxun Xin, Li-Ying Yu, & Bo Ning, 2020) developed a new synthetic antioxidant using tert-butyl esters, illustrating another application of this compound in the synthesis of functional molecules with potential health benefits.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-aminophenyl)-N-methylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTVSMDBNANEBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092522-02-5 | |
Record name | tert-butyl N-(4-aminophenyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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